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Compound of Interest

Compound Name:
1-(3-Nitrophenyl)-3-

(trifluoromethyl)benzene

CAS No.: 194874-02-7

Cat. No.: B1609738 Get Quote

Executive Summary
The melting point (MP) of nitro-biphenyl isomers is a critical physical property used for

identification, purity assessment, and process monitoring in organic synthesis. The variation in

melting points among the 2-, 3-, and 4-nitro isomers is profound and directly correlated with

their molecular symmetry and crystal packing efficiency.

Quick Reference Data:

Isomer IUPAC Name
Melting Point
(°C)

Physical State
(RT)

Structural
Characteristic

2-Nitrobiphenyl
1-nitro-2-

phenylbenzene
36 – 38

Light yellow solid

/ Oil

High steric

torsion (Ortho)

3-Nitrobiphenyl
1-nitro-3-

phenylbenzene
59 – 61 Crystalline solid

Moderate

planarity (Meta)

4-Nitrobiphenyl
1-nitro-4-

phenylbenzene
113 – 114

White/Yellow

needles

High

symmetry/Planar

(Para)
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Structural Analysis & Theoretical Basis
The significant disparity in melting points—ranging from ~37°C to ~114°C—cannot be

explained by molecular weight (which is identical, 199.21 g/mol ) or polarity alone. It is

governed by Crystal Lattice Energy, which is a function of molecular symmetry and packing

efficiency.

Steric Inhibition of Resonance (The Ortho Effect)
2-Nitrobiphenyl (MP: 36–38°C): The nitro group at the ortho position creates severe steric

repulsion with the hydrogen atoms of the adjacent phenyl ring. To relieve this strain, the

molecule twists significantly, resulting in a large inter-ring dihedral angle (~50–60°). This

"twisted" conformation prevents efficient stacking in the crystal lattice, leading to weak

intermolecular forces and a very low melting point.

4-Nitrobiphenyl (MP: 113–114°C): The para substitution allows the molecule to adopt a near-

planar conformation in the solid state. This high degree of symmetry facilitates dense

"herringbone" or parallel stacking interactions, maximizing

overlap and Van der Waals forces. Consequently, significantly more thermal energy is
required to disrupt the lattice.

3-Nitrobiphenyl (MP: 59–61°C): The meta isomer represents an intermediate state. While

less sterically hindered than the ortho isomer (dihedral angle ~23–26°), it lacks the linear

symmetry of the para isomer, resulting in an intermediate melting point.

Visualization of Structure-Property Relationship
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Molecular Structure

Crystal Packing Factors

Thermodynamic Outcome
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Figure 1: Causal relationship between molecular substitution patterns, steric torsion, and

resulting melting points.

Experimental Protocols
Reliable melting point determination requires strict adherence to thermodynamic equilibrium

conditions. The following protocol utilizes Differential Scanning Calorimetry (DSC), the gold

standard for this analysis, alongside the traditional capillary method for routine checks.

Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the onset melting temperature (

) and Enthalpy of Fusion (
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).[1]

Sample Preparation:

Weigh 5–10 mg of the dried nitro-biphenyl sample into an aluminum DSC pan.

Critical Step: Ensure the sample is in good contact with the pan bottom. Hermetically seal

(crimp) the lid to prevent sublimation, which is common for nitro-aromatics.

Thermal Cycle (Heat-Cool-Heat):

Cycle 1: Heat from 0°C to 130°C at 20°C/min. (Purpose: Erase thermal

history/polymorphs).

Cooling: Cool to 0°C at 10°C/min.

Cycle 2: Heat from 0°C to 130°C at 10°C/min (Standard ASTM rate).

Data Analysis:

Record the extrapolated onset temperature of the endothermic peak during the second

heating cycle. This is the thermodynamic melting point.[2]

Protocol B: Capillary Method (Routine)
Objective: Quick purity verification during synthesis.

Packing: Introduce the solid into a glass capillary tube. Tap gently to pack the solid to a

height of 2-3 mm.

Ramp:

Fast Ramp: 10°C/min until ~20°C below expected MP.

Slow Ramp: 1°C/min for the final approach.

Observation: Record the temperature at the first visible drop of liquid (Meniscus point) and

the temperature when the entire mass is clear (Clear point). A range >2°C indicates

impurities (likely isomeric contamination).
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Application in Synthesis & Drug Development
In drug development, nitrobiphenyls are often intermediates for aminobiphenyls, which are

scaffolds for various pharmaceuticals. The nitration of biphenyl typically yields a mixture of

isomers that must be separated.[3][4]

Separation Workflow: The nitration of biphenyl yields primarily 2-nitro and 4-nitro isomers.[3][4]

The 3-nitro isomer is a minor byproduct (<1%) and is usually synthesized via alternative

coupling routes (e.g., Suzuki coupling) if required.

Purification Logic: Due to the large polarity and packing difference, 2-nitrobiphenyl (more

soluble, less polar packing) elutes first in silica chromatography, while 4-nitrobiphenyl (less

soluble, higher MP) elutes later or can be crystallized out.
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Figure 2: Purification workflow utilizing physical property differences for isomer separation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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